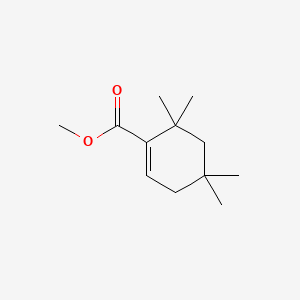
Methyl 4,4,6,6-tetramethylcyclohex-1-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,4,6,6-tetramethylcyclohex-1-ene-1-carboxylate is a chemical compound with the molecular formula C12H20O2. It is an intermediate used in the synthesis of various organic compounds, particularly in the field of synthetic elastomers and natural rubber studies . This compound is known for its unique structure, which includes a cyclohexene ring substituted with four methyl groups and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4,6,6-tetramethylcyclohex-1-ene-1-carboxylate typically involves the reaction of 4,4,6,6-tetramethylcyclohex-1-ene with methanol in the presence of a catalyst. The reaction conditions often include the use of sodium methoxide as a base and methanol as the solvent . The reaction is carried out at room temperature, and the product is purified through standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The purification process in an industrial setup may include advanced techniques such as chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,4,6,6-tetramethylcyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
Methyl 4,4,6,6-tetramethylcyclohex-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Methyl 4,4,6,6-tetramethylcyclohex-1-ene-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can interact with specific receptors or enzymes, modulating their activity and resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,3,6,6-tetramethylcyclohex-2-ene-1-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
1,1,5,5-Tetramethyl-2-(1-methylethenyl)cyclohexane: Another compound used in synthetic elastomers and natural rubber studies.
Uniqueness
Methyl 4,4,6,6-tetramethylcyclohex-1-ene-1-carboxylate is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable intermediate in various synthetic processes and research applications.
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
methyl 4,4,6,6-tetramethylcyclohexene-1-carboxylate |
InChI |
InChI=1S/C12H20O2/c1-11(2)7-6-9(10(13)14-5)12(3,4)8-11/h6H,7-8H2,1-5H3 |
InChI Key |
CZRDPCJDOIYDRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=C(C(C1)(C)C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















